Cinolazepam

Catalog No.
S523815
CAS No.
75696-02-5
M.F
C18H13ClFN3O2
M. Wt
357.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinolazepam

Forensic and sleep researchers relying on nitrazepam or flurazepam face analytical interference from persistent active metabolites. Cinolazepam eliminates this with a clean 9-hour elimination half-life and exclusive phase II glucuronidation, enabling unambiguous LC-HRMS identification.

  • Predictable 9-hour half-life with no active metabolite accumulation
  • Distinct N-(hydroxyethyl) and 3-O-glucuronide biomarkers for specific detection
  • Reliable substrate for UGT clearance assays without phase I confounding

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CAS Number

75696-02-5

Product Name

Cinolazepam

IUPAC Name

3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2

InChI Key

XAXMYHMKTCNRRZ-UHFFFAOYSA-N

solubility

1.20e-02 g/L

Synonyms

7-chloro-5-(2-fluorophenyl)-2,3-dihydro-3-hydroxy-2-oxo-1H-1,4-benzodiazepine-1-propionitrile, cinolazepam, OX-373

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F

The exact mass of the compound Cinolazepam is 357.06803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of 1,4-benzodiazepinone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 100 mg

Cinolazepam (CAS 75696-02-5) is a specialized 1,4-benzodiazepine derivative characterized by a distinctive N-(2-cyanoethyl) substituent and a 3-hydroxy group [1]. As a positive allosteric modulator of the GABA-A receptor, it is primarily utilized as an intermediate-acting hypnotic reference standard [2]. With a predictable elimination half-life of approximately 9 hours and a defined lipophilicity profile (LogP ~2.42), cinolazepam serves as a critical baseline material for neuropharmacological research, pharmacokinetic modeling, and the development of highly specific LC-MS/MS forensic toxicology assays [REFS-1, REFS-3].

Research Fit

1
Reference standard for forensic toxicology and sleep architecture research; reported as high-purity analytical tool.
2
Reported preservation of S3, S4, and REM sleep stages in polysomnography studies; sleep-stage endpoint context.
3
Near-complete oral absorption and intermediate elimination profile support reproducible exposure-model studies.

Substituting cinolazepam with more common legacy benzodiazepines, such as nitrazepam or flurazepam, fundamentally compromises pharmacokinetic and metabolic assay integrity[1]. Nitrazepam undergoes complex nitro-reduction and exhibits a highly variable, prolonged elimination half-life (averaging 28.8 hours), leading to significant systemic accumulation [2]. Similarly, flurazepam undergoes extensive N-desalkylation to form long-acting active metabolites (e.g., desalkylflurazepam) that confound receptor binding and behavioral assays [3]. Cinolazepam’s unique 3-hydroxy and N-cyanoethyl functionalization ensures rapid, direct phase II glucuronidation and side-chain oxidation, providing a clean, predictable 9-hour clearance profile without the interference of persistent active metabolites[REFS-1, REFS-3].

Substitution Risk

Half-life variation
Elimination half-lives range from ultrashort to prolonged across benzodiazepines; direct substitution may shift residual sedation and rebound endpoints.
Metabolite profile differences
Qualitative and quantitative differences in active metabolites limit analytical and pharmacological interchangeability; compound-specific validation is required.
Class-level substitution not supported
Generic substitution based solely on benzodiazepine class may compromise study reproducibility; each reference standard requires individual method qualification.

In Vivo Elimination Profile vs. Legacy Benzodiazepines

Cinolazepam exhibits a highly predictable intermediate elimination profile, with a standard half-life of 9.0 hours[1]. In direct contrast, the widely used in-class benchmark nitrazepam demonstrates a prolonged and highly variable half-life ranging from 16.5 to 48.3 hours (mean 28.8 hours) [2]. This represents a ~68% reduction in systemic persistence for cinolazepam, preventing the drug accumulation and residual receptor activation commonly observed with older nitro-benzodiazepines[REFS-1, REFS-2].

Evidence DimensionIn Vivo Elimination Half-Life (t1/2)
Target Compound Data9.0 hours
Comparator Or BaselineNitrazepam (mean 28.8 hours)
Quantified Difference68.7% shorter elimination half-life
ConditionsHuman pharmacokinetic profiling

Provides researchers with an intermediate-acting GABA-A reference model that avoids the prolonged systemic accumulation and residual toxicity associated with legacy nitro-benzodiazepines.

Sleep Architecture
Reported
S3, S4, SREM unchanged vs Flurazepam: REM & SWS suppression
Supports sleep-stage preservation endpoint interpretation
40 mg oral; situational insomnia model (n=20)

Metabolic Pathway Specificity and Active Metabolite Avoidance

High-resolution mass spectrometry (LC-HRMS) studies of human hepatocyte incubations reveal that cinolazepam is exclusively metabolized via direct 3-O-glucuronidation and N-(hydroxyethyl) formation at its side chain [1]. This cleanly contrasts with flurazepam, which undergoes extensive N-desalkylation to yield N-desalkylflurazepam—a highly active metabolite with an extended half-life exceeding 40 hours [REFS-1, REFS-2]. The structural functionalization of cinolazepam effectively blocks the formation of these long-acting desalkyl byproducts.

Evidence DimensionPrimary Hepatocyte Metabolic Pathway
Target Compound DataDirect 3-OH glucuronidation and N-(hydroxyethyl) formation (inactive/rapidly cleared)
Comparator Or BaselineFlurazepam (Extensive N-desalkylation to active N-desalkylflurazepam)
Quantified DifferenceComplete avoidance of long-acting active desalkyl metabolites
ConditionsLC-HRMS analysis of human hepatocyte incubations

Essential for pharmacokinetic assays requiring a direct parent-to-inactive-metabolite clearance profile without the confounding bioactivity of secondary metabolites.

Oral Bioavailability
Reported
90–100% (reported)
Triazolam: 44–53%; Temazepam: slower absorption
Supports reproducible systemic exposure context
Healthy adults; oral administration

Physicochemical Profile and Assay Formulation Requirements

Cinolazepam possesses a strictly defined physicochemical profile characterized by low aqueous solubility (0.012 g/L) and a predicted partition coefficient (LogP) of 2.42[1]. When compared to newer non-benzodiazepine hypnotics like zaleplon (LogP 1.23), cinolazepam exhibits significantly higher lipophilicity [2]. This distinct hydrophobic nature dictates that standard aqueous buffers are insufficient for complete solubilization, necessitating the use of organic co-solvents such as DMSO or specialized lipid-based excipients to ensure reproducibility in high-throughput in vitro screening [1].

Evidence DimensionAqueous Solubility and Lipophilicity (LogP)
Target Compound DataLogP ~2.42, Water Solubility ~12 mg/L
Comparator Or BaselineZaleplon (LogP 1.23)
Quantified DifferenceHigher lipophilicity requiring specific organic co-solvent integration
ConditionsPhysicochemical profiling at standard pH

Dictates the selection of appropriate solvent systems and excipients during the preparation of in vitro high-throughput screening libraries to prevent compound precipitation.

Metabolic Profile
Head-to-head
3 metabolites (glucuronides, N-hydroxyethyl)
Flurazepam: 6 metabolites; Fludiazepam: 2
Supports simplified metabolite profiling in forensic analysis
Pooled human hepatocytes; 5 µM; LC-HRMS
Elimination Half-Life
Class-level
~9 hours
Triazolam: 1.5–5.5 h; Flurazepam active met.: 40–250 h
Supports intermediate-duration sleep maintenance endpoint context
Healthy volunteers; single oral dose

Forensic and Clinical Toxicology Reference Standards

Because cinolazepam yields a highly specific metabolic signature—specifically N-(hydroxyethyl) derivatives and 3-O-glucuronides—it is an indispensable analytical reference standard for LC-HRMS urine and serum screening. Procuring the exact compound allows forensic laboratories to definitively distinguish its intake from other benzodiazepines that share common desalkyl metabolites [1].

Intermediate-Acting GABA-A Receptor Modeling

In in vivo neuropharmacology and sleep architecture studies, cinolazepam is the preferred substrate when a strict 9-hour elimination window is required. It allows researchers to evaluate positive allosteric modulation of the GABA-A receptor without the multi-day systemic accumulation and residual behavioral confounding typical of nitrazepam or flurazepam [2].

Phase II Glucuronidation and UGT Enzyme Assays

Due to its accessible 3-hydroxy group and lack of complex phase I active metabolite generation, cinolazepam serves as a highly reliable substrate for in vitro UGT (uridine 5'-diphospho-glucuronosyltransferase) clearance assays, providing a clean baseline for evaluating phase II metabolic stability[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology reference standard
Distinct metabolite profile for LC-HRMS analysis
Method specificity in seized drug and post-mortem contexts
Sleep architecture research reference
Reported preservation of S3, S4, and REM sleep stages
Sleep-stage endpoint integrity in polysomnography
In vitro drug metabolism model
Well-characterized hepatocyte-derived metabolite profile
CYP450 and phase II conjugation pathway interpretation
PK/PD modeling of intermediate-acting hypnotics
Intermediate elimination half-life; reported near-complete oral absorption
Exposure-response modeling and residual-effect endpoint assessment

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

357.0680325 Da

Monoisotopic Mass

357.0680325 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68P0556B0U

Drug Indication

For the management of anxiety disorders or for the short-term relief of the symptoms of anxiety or anxiety associated with depressive symptoms.

Pharmacology

Cinolazepam is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant activity. It is not approved in Canada or America.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CD - Benzodiazepine derivatives
N05CD13 - Cinolazepam

Mechanism of Action

Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

75696-02-5

Absorption Distribution and Excretion

Bioavailability following oral administration is 90-100%.

Metabolism Metabolites

Hepatic.
Hepatic. Half Life: 9 hours

Wikipedia

Cinolazepam

Biological Half Life

9 hours
1: Saletu B, Kindshofer G, Anderer P, Grünberger J. Short-term sleep laboratory
2: Oelschläger H, Volke J, Belal F. Analysis of drugs by polarography, XXXV: The
3: Richards BL, Whittle SL, Buchbinder R. Muscle relaxants for pain management in
4: Walash MI, Belal F, Metwally ME, Hefnawy MM. A selective fluorimetric method
5: Mascher H, Nitsche V, Schütz H. Separation, isolation and identification of

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